Cas no 1261567-91-2 (2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone)

2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone
-
- Inchi: 1S/C11H8ClF5O2/c1-5(12)9(18)6-2-3-8(19-11(15,16)17)7(4-6)10(13)14/h2-5,10H,1H3
- InChI Key: PHQKAQVRNZUOBF-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(=C(C(F)F)C=1)OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 321
- XLogP3: 4.4
- Topological Polar Surface Area: 26.3
2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013004872-250mg |
2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone |
1261567-91-2 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A013004872-500mg |
2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone |
1261567-91-2 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A013004872-1g |
2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone |
1261567-91-2 | 97% | 1g |
$1490.00 | 2023-09-03 |
2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone Related Literature
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on 2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone
Professional Introduction to 2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone (CAS No. 1261567-91-2)
2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. This compound, identified by the CAS number 1261567-91-2, belongs to a class of molecules that exhibit promising properties for the development of novel therapeutic agents. The presence of both difluoromethyl and trifluoromethoxy substituents in its molecular framework imparts distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry.
The compound's structure is characterized by a propiophenone core, which is a well-known scaffold in medicinal chemistry. The propiophenone moiety is particularly interesting because it can serve as a versatile building block for the synthesis of more complex molecules. In recent years, there has been a growing interest in propiophenone derivatives due to their ability to modulate various biological pathways. The introduction of halogenated groups, such as chlorine, difluoromethyl, and trifluoromethoxy, further enhances the compound's reactivity and potential utility in drug design.
In the context of modern pharmaceutical research, 2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone has been explored for its potential role in the development of antiviral and anticancer agents. The difluoromethyl group is known to improve metabolic stability and binding affinity, while the trifluoromethoxy group can enhance lipophilicity and cell membrane permeability. These properties are particularly valuable in the design of small-molecule drugs that need to interact effectively with biological targets.
Recent studies have demonstrated that derivatives of propiophenone can exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, modifications of the propiophenone scaffold have been shown to interfere with kinases and other enzymes that play a crucial role in cancer progression. The specific arrangement of substituents in 2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone makes it a promising candidate for further investigation in this area.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The use of fluorinated building blocks is particularly challenging due to their sensitivity to moisture and oxygen, necessitating inert conditions during synthesis. Despite these challenges, the increasing availability of fluorinated reagents has made it more feasible to incorporate such groups into drug candidates.
The pharmacological potential of 2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone has also been explored in preclinical studies. These studies have focused on evaluating its interaction with biological targets such as enzymes and receptors. Preliminary results suggest that this compound exhibits moderate affinity for certain protein targets, indicating its potential as a lead molecule for further optimization. Additionally, its structural features make it amenable to derivatization, allowing researchers to fine-tune its pharmacological properties.
In conclusion, 2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural composition and favorable physicochemical properties make it a valuable tool for the development of novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
1261567-91-2 (2-Chloro-3'-(difluoromethyl)-4'-(trifluoromethoxy)propiophenone) Related Products
- 2680706-69-6(benzyl N-1-(6-hydroxypyridin-3-yl)cyclopropylcarbamate)
- 1805699-14-2(2-Amino-4-bromo-7-methylthio-1H-benzimidazole)
- 1267961-42-1(2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol)
- 1213125-40-6((2R)-2-amino-2-(3-chloropyridin-4-yl)ethan-1-ol)
- 744972-57-4(1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)-)
- 2680730-90-7(benzyl N-(4-chloro-5-formyl-1-methyl-1H-imidazol-2-yl)carbamate)
- 2639416-00-3(Tert-butyl 2-{5-azaspiro[2.4]heptan-7-yl}acetate)
- 2228337-90-2(tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate)
- 2223049-82-7([2-Methyl-5-(tert-butyl)-d12]-furan-3-boronic acid pinacol ester)
- 1804380-74-2(2-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol)




